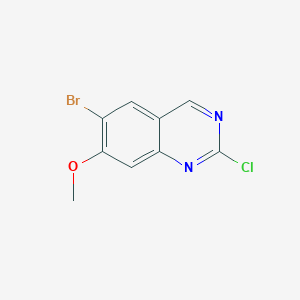
6-Bromo-2-chloro-7-methoxyquinazoline
Vue d'ensemble
Description
6-Bromo-2-chloro-7-methoxyquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-2-chloro-7-methoxyquinazoline (CAS No. 953040-63-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and research findings.
- Molecular Formula : C9H6BrClN2O
- Molecular Weight : 273.51 g/mol
- CAS Number : 953040-63-6
Research indicates that quinazoline derivatives, including this compound, often act as inhibitors of various kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival. The specific mechanism involves the inhibition of serine/threonine kinases, such as PDK1 (3-phosphoinositide-dependent kinase 1), which is implicated in cancer progression by activating downstream signaling pathways like AKT .
Biological Activity Overview
- Anticancer Activity :
-
Antimicrobial Properties :
- Certain quinazolines have demonstrated antibacterial and antileishmanial activities. In vivo studies indicated that some derivatives can significantly reduce parasitemia in murine models of visceral leishmaniasis, suggesting potential for development as therapeutic agents against resistant strains .
-
Selectivity and Efficacy :
- Structure-activity relationship (SAR) studies have revealed that modifications to the quinazoline scaffold can enhance selectivity for specific kinases while minimizing off-target effects. This selectivity is crucial in reducing potential side effects associated with broad-spectrum kinase inhibitors .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.
Case Study 2: Antileishmanial Efficacy
A separate investigation into the antileishmanial properties highlighted that quinazoline derivatives could significantly decrease liver parasitemia in infected mice models. Specifically, treatment with a related compound showed a reduction in parasitemia by up to 24% when administered intraperitoneally at a dose of 15 mg/kg over five days .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
6-bromo-2-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKBPJZXVQDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














